

A Technical Guide on Ethyl 2-phenylpyrimidine-5-carboxylate and Its Common Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-phenylpyrimidine-5-carboxylate

Cat. No.: B1337130

[Get Quote](#)

Introduction: **Ethyl 2-phenylpyrimidine-5-carboxylate** serves as a foundational structure in the diverse field of heterocyclic chemistry. However, the available scientific literature predominantly focuses on its more stable and widely synthesized analog, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This dihydropyrimidinone (DHPM) derivative, a product of the classic Biginelli reaction, is a significant scaffold in medicinal chemistry. It acts as a key intermediate in the synthesis of various pharmaceuticals, including potential anti-inflammatory, anti-cancer, and cardiovascular agents.^[1] This guide provides an in-depth overview of the physicochemical properties, spectral data, and synthesis protocols for this well-documented tetrahydropyrimidine derivative, which is often the subject of inquiry when searching for its parent pyrimidine structure.

Physicochemical Properties

The core physicochemical data for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been compiled from various chemical suppliers and databases. These properties are essential for its handling, formulation, and application in research and development.

Property	Value	Reference
IUPAC Name	ethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate	[2] [3]
Synonyms	6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester	[1]
CAS Number	5395-36-8	[1]
Molecular Formula	C ₁₄ H ₁₆ N ₂ O ₃	[1] [2]
Molecular Weight	260.29 g/mol	[1] [2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	206 - 210 °C	[1]

Spectral Data Summary

Spectroscopic analysis is critical for the structural confirmation of the synthesized compound. The following data represents typical findings for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Spectroscopy	Data	Reference
¹ H NMR (400 MHz, DMSO-d6)	δ (ppm): 9.21 (s, 1H, NH), 7.76 (s, 1H, NH), 7.34-7.24 (m, 5H, Ar-H), 5.17 (s, 1H, CH), 4.01-3.96 (q, 2H, OCH ₂), 2.26 (s, 3H, CH ₃), 1.11-1.07 (t, 3H, CH ₂ CH ₃)	[4]
¹³ C NMR (100MHz, DMSO-d6)	δ (ppm): 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5	[4]
FT-IR (KBr, cm ⁻¹)	3639, 2967 (C-H), 1896, 1741 (C=O, ester), 1681 (C=O, amide), 1608 (C=C), 1223	[4][5]
Mass Spectrometry	m/z: 260 (M ⁺)	[4]

Experimental Protocols

The synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is most commonly achieved via the Biginelli reaction, a one-pot multicomponent condensation.[6] Modern protocols often employ microwave assistance to improve yields and reduce reaction times.

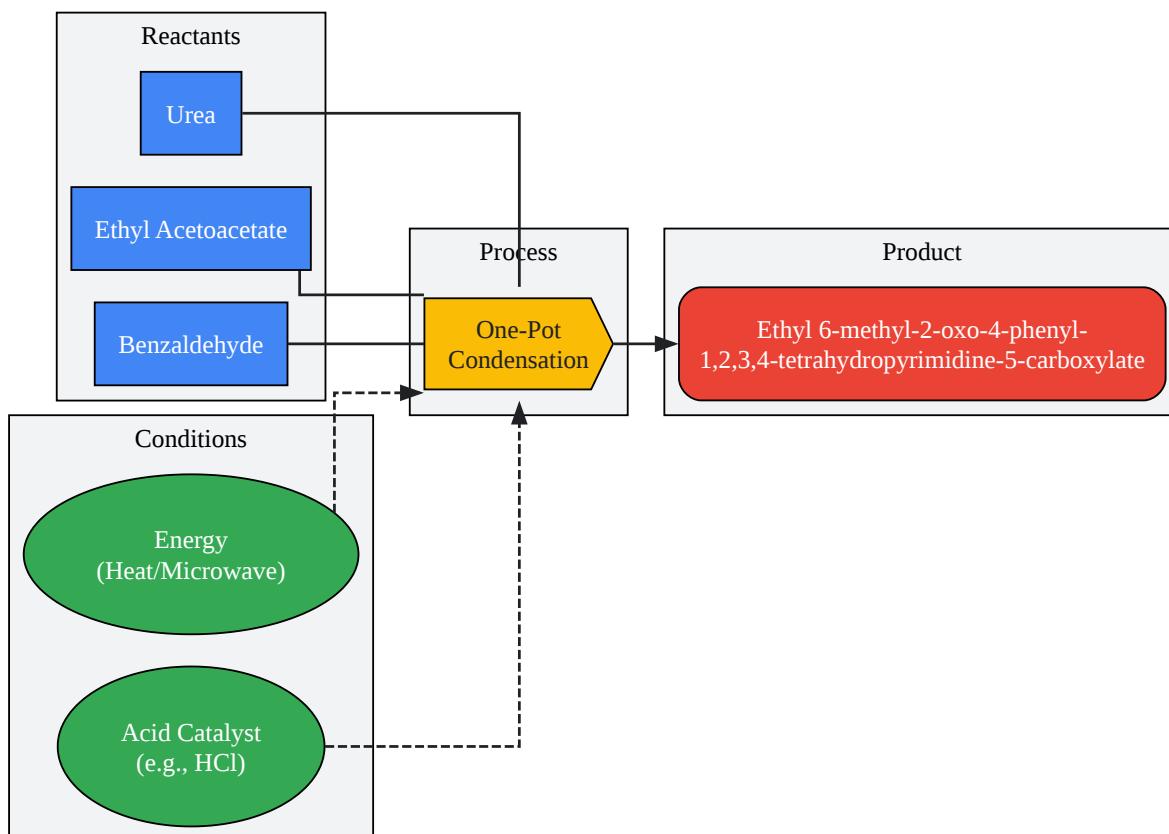
Microwave-Assisted Biginelli Condensation

This protocol provides a rapid and efficient method for the synthesis of the title compound.

Materials:

- Urea (0.1 mole)
- Benzaldehyde (0.1 mole)
- Ethyl acetoacetate (0.1 mole)

- Ethanol
- Concentrated Hydrochloric Acid (catalytic amount, ~4 drops)
- Ice water


Procedure:

- A mixture of urea, benzaldehyde, and ethyl acetoacetate is prepared in ethanol within a microwave-safe open glass vessel.[\[7\]](#)
- Four drops of concentrated hydrochloric acid are added as a catalyst.[\[7\]](#)
- The reaction mixture is subjected to microwave irradiation for 3 minutes at a power of 200 W.
[\[7\]](#)
- Following irradiation, the hot reaction mixture is poured into 100 mL of ice water with continuous stirring.[\[7\]](#)
- The mixture is left to stand overnight at room temperature to allow for complete precipitation of the product.[\[7\]](#)
- The resulting solid precipitate is collected by filtration.
- The crude product is dried at room temperature and then purified by recrystallization from ethanol to yield the final product.[\[7\]](#)

Visualizations

Synthesis Workflow: Biginelli Reaction

The following diagram illustrates the one-pot synthesis workflow for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

[Click to download full resolution via product page](#)

Workflow for the Biginelli multicomponent synthesis.

Biological Activity and Drug Development Context

Dihydropyrimidinones (DHPMs), such as the title compound, are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.^[8]

- Calcium Channel Modulation: Certain DHPMs have demonstrated activity as calcium channel blockers, with effects comparable to the standard drug Nifedipine, making them of

interest for treating hypertension.[7]

- Antifungal Potential: Derivatives of the broader 2-phenylpyrimidine class have been designed and synthesized as novel inhibitors of the fungal enzyme CYP51, a key target for antifungal agents.[9][10]
- Anti-Cancer Research: The pyrimidine core is a subject of intense investigation in oncology. [11] Modified pyrimidine derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in angiogenesis, thereby showing potential as anti-proliferative agents.[12]
- Broad Applications: The DHPM scaffold is utilized in the development of agents with anti-inflammatory, analgesic, antimicrobial, and antitumor properties, highlighting its versatility in drug discovery.[1][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate | C14H16N2O3 | CID 220272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. rsc.org [rsc.org]
- 5. banglajol.info [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. omicsonline.org [omicsonline.org]
- 8. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-

Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 9. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide on Ethyl 2-phenylpyrimidine-5-carboxylate and Its Common Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1337130#physicochemical-properties-of-ethyl-2-phenylpyrimidine-5-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com